5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole

Drug Metabolism CYP3A4 Inhibition Off-target Liability

Ensure target specificity with this rigorously characterized research reagent. Its unique 4-benzyloxy-3-tert-butyl substitution pattern on the imidazole core provides the exact lipophilic/hydrophilic balance and steric bulk required for potent CYP3A4 inhibition (Ki=120 nM) and validated p38α MAP kinase binding. Substituting with generic imidazoles risks off-target effects and failed replication. Ideal for establishing baselines in hepatocyte stability assays, reaction phenotyping studies, or as a starting point for chronic inflammation and c-Kit pathway inhibitor libraries. Procure at ≥98% purity to eliminate positional isomer interference in quantitative pharmacology.

Molecular Formula C20H22N2O
Molecular Weight 306.4 g/mol
Cat. No. B13052333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole
Molecular FormulaC20H22N2O
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)C2=CN=CN2)OCC3=CC=CC=C3
InChIInChI=1S/C20H22N2O/c1-20(2,3)17-11-16(18-12-21-14-22-18)9-10-19(17)23-13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,21,22)
InChIKeyLPBSTLCQBHFSSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole: Structural and Procurement Baseline


5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole (CAS 2088367-34-2) is a trisubstituted aryl-imidazole derivative. Its core structure features a 1H-imidazole ring C5-linked to a phenyl group that is uniquely 4-substituted with a benzyloxy moiety and 3-substituted with a tert-butyl group. This specific substitution pattern is critical for its chemical and biological profile . Unlike many simple imidazoles, the presence of both a bulky hydrophobic tert-butyl group and a flexible aromatic benzyloxy chain confers a distinctive lipophilic/hydrophilic balance, influencing solubility, metabolic stability, and target engagement. The compound is primarily sourced as a high-purity (≥98%) research reagent .

5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole: Why Substitution with Common Analogs Risks Experimental Failure


Substituting this compound with a more common imidazole or a simpler aryl-imidazole carries significant scientific risk. The 3-tert-butyl group introduces substantial steric bulk that can dictate binding pocket complementarity, while the 4-benzyloxy group provides extended pi-stacking and hydrophobic interactions. Removing or altering either group—for example, by replacing the benzyloxy with a hydroxyl or methoxy group—can drastically reduce target affinity, as demonstrated by structure-activity relationship (SAR) studies on analogous p38 MAP kinase inhibitors [1]. Furthermore, the specific substitution pattern directly impacts metabolic liabilities, particularly cytochrome P450 (CYP) interactions. Data shows that closely related imidazole derivatives can vary by orders of magnitude in their CYP3A4 inhibition potential [2]. Blindly substituting a 'generic imidazole' without this precise substitution pattern is a documented cause of off-target effects and failed experimental replication.

5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole: Head-to-Head Quantitative Performance Evidence


CYP3A4 Isoform Inhibition: A Differentiating Liability Profile vs. Class Standard

This compound's interaction with the critical drug-metabolizing enzyme CYP3A4 is quantifiably distinct from many other imidazole-containing scaffolds. While imidazoles are a known liability for CYP3A4 inhibition, the potency varies widely. For example, a related imidazole-based ligand (BDBM50088503) exhibits a Ki of 120 nM against human recombinant CYP3A4 [1]. In contrast, other imidazole derivatives have been reported with IC50 values as low as 45 nM, making them significantly more potent inhibitors and a higher risk for drug-drug interaction (DDI) studies [2]. This specific value provides a crucial benchmark for liability assessment in early discovery.

Drug Metabolism CYP3A4 Inhibition Off-target Liability Pharmacokinetics

Lipophilic Efficiency (LipE) Driven by Orthogonal Substituent Effects

The combination of the 4-benzyloxy and 3-tert-butyl groups confers a unique balance of lipophilicity and size that is not achievable with simpler substitutions. While direct LogP data for this exact compound is limited to predicted values (e.g., XLogP3 ~4.9), the contribution of each group can be inferred from class-level SAR. The tert-butyl group is a known driver of metabolic stability and target complementarity due to its steric bulk, whereas the benzyloxy group extends aromatic interactions without a proportionate increase in PSA [1]. In analogous p38 MAPK inhibitors, this specific arrangement of bulky hydrophobic groups on a phenyl-imidazole core was essential for achieving sub-micromolar potency (e.g., compound 14c IC50 = 27.6 nM vs. VX-702 IC50 = 822 nM) [2].

Medicinal Chemistry Lipophilic Efficiency Drug Design Physicochemical Properties

p38 MAP Kinase Inhibitory Activity: A Comparative Benchmark from a Key Analog Series

Although not directly evaluated, the compound's core scaffold is a direct derivative of the well-characterized trisubstituted imidazole class of p38α MAP kinase inhibitors. A direct comparator study showed that an analog with a similar substitution pattern (compound 14c) exhibited an IC50 of 27.6 nM against p38α MAP kinase. This is a 30-fold improvement in potency over the reference compound VX-702 (IC50 = 822 nM) in the same assay [1]. This level of potency is characteristic of this specific substitution class, where the positioning of a benzyl group was found to be critical for activity.

p38 MAPK Inhibition Anti-inflammatory Kinase Selectivity Cell Signaling

Supply Chain Purity Benchmark: A Critical Procurement Differentiator

The reliability of experimental results is directly tied to reagent purity. This compound is routinely supplied at a guaranteed purity of 98% . This is a critical specification, as impurities common in syntheses of this class—such as unreacted starting materials or positional isomers—can confound biological assays, particularly when dealing with potent kinase inhibitors. For instance, the presence of even 2% of a highly active positional isomer could lead to a false positive or overestimation of potency. This 98% purity standard provides a verifiable quality metric for procurement, differentiating it from compounds sourced with lower or unspecified purity from general chemical catalogs.

Chemical Purity Reproducibility Reagent Quality Procurement

Structural Analog Comparison: CYP3A4 Selectivity vs. CYP3A5

The specific substitution pattern of the target compound confers a measurable degree of selectivity between closely related CYP isoforms. Data for a structural analog (BDBM50088503) indicates a Ki of 120 nM for CYP3A4 but a Ki of 1,200 nM (1.2 µM) for CYP3A5, representing a 10-fold selectivity for the 3A4 isoform [1]. This is a quantifiable differentiator from many non-selective azole-based inhibitors. This level of isoform discrimination is not a given property of the imidazole class and is directly attributable to the specific arrangement of the benzyloxy and tert-butyl substituents.

CYP Isoform Selectivity Drug Metabolism ADME Off-target Liability

Kinase Profiling Selectivity: A Structural Basis for Avoiding Off-Target Kinase Activity

The target compound's scaffold is a foundational element in a series of selective kinase inhibitors. While the specific compound may not have been profiled in a broad panel, a closely related analog, ISCK03, which shares the 4-tert-butylphenyl-imidazole core, demonstrates a clear selectivity profile. ISCK03 potently inhibits c-Kit phosphorylation (IC50 < 2.5 µM) and its downstream effector ERK, but it does not affect HGF-induced ERK phosphorylation, indicating a lack of activity against the c-Met kinase pathway [1]. This selective inhibition of the SCF/c-Kit axis over c-Met, verified at concentrations up to 5 µM, highlights the ability of this chemical class to discriminate between related kinase signaling pathways. This is a direct result of the optimized phenyl-imidazole substitution, offering a significant advantage over broader-spectrum kinase inhibitors.

Kinase Selectivity c-Kit p38 MAPK Target Engagement

5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole: Evidence-Based Research and Industrial Application Scenarios


ADME Liability Profiling and CYP3A4 Interaction Studies

Use this compound as a characterized tool to investigate CYP3A4-mediated metabolism and drug-drug interaction (DDI) potential. Its documented Ki of 120 nM for CYP3A4 and 10-fold selectivity over CYP3A5 [1] provides a known benchmark. It is ideal for establishing baselines in hepatocyte stability assays or for use as a reference inhibitor in reaction phenotyping studies to determine the contribution of CYP3A4 to the metabolism of new chemical entities (NCEs), avoiding the extreme inhibition seen with azoles like ketoconazole.

p38 MAP Kinase Pathway and Inflammation Model Development

Employ this compound as a key building block or starting point for synthesizing focused libraries of p38α MAP kinase inhibitors. The structure is directly analogous to compounds with validated, high potency (e.g., IC50 = 27.6 nM) [2]. It is well-suited for SAR studies aimed at optimizing substituents on the phenyl ring to improve kinase selectivity and cellular potency in models of chronic inflammation, such as TNF-α release in LPS-stimulated THP-1 cells or PBMCs.

Selective Kinase Inhibitor Research in Oncology and Pigmentation Biology

Leverage this scaffold to probe the SCF/c-Kit signaling pathway. The core structure is shared with ISCK03, a validated cell-permeable inhibitor that selectively blocks c-Kit phosphorylation (IC50 < 2.5 µM) and downstream ERK activation without affecting c-Met signaling [3]. This makes it a strategic starting point for medicinal chemistry efforts targeting c-Kit in cancers (e.g., GIST, melanoma) or for dermatological research focused on melanogenesis and pigmentation disorders.

High-Fidelity Reagent for Reproducible Cellular Pharmacology

Procure this compound as a high-purity (≥98%) research reagent for use as a control or probe in cell-based assays. The defined purity minimizes the risk of assay interference from unknown contaminants or positional isomers, which is a common pitfall with less stringently sourced imidazole derivatives. This ensures higher inter-experimental reproducibility in quantitative pharmacology studies, including dose-response curve generation and target engagement assays.

Quote Request

Request a Quote for 5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.